8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one is a spirocyclic compound with the molecular formula and a molecular weight of 169.22 g/mol. This compound features a unique bicyclic structure that includes both nitrogen and oxygen atoms, contributing to its potential biological activities and applications in medicinal chemistry. It is classified under spiro compounds, which are characterized by having two or more rings that share a single atom.
The compound can be synthesized from commercially available reagents, primarily involving tetrahydropyran derivatives and various alkyl halides. Research has highlighted its role as a building block in organic synthesis and its potential therapeutic properties, particularly in the context of enzyme inhibition and drug development .
8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one belongs to the class of spiro compounds and is specifically categorized as an azaheterocyclic compound due to the presence of nitrogen in its ring structure. Its classification plays a significant role in its chemical behavior and potential interactions with biological systems.
The synthesis of 8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. The reaction conditions are critical for achieving high yields and include the use of solvents like tetrahydrofuran and bases to facilitate the formation of the spiro structure.
The molecular structure of 8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one features a spirocyclic arrangement where two rings are interconnected through a single atom, specifically an oxygen atom. This unique arrangement contributes to its distinct chemical properties.
8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one can undergo several types of chemical reactions:
The specific reagents and conditions vary depending on the desired transformation:
The mechanism of action for 8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets within biological systems. It has been identified as a potential allosteric inhibitor for certain enzymes, stabilizing them in inactive conformations, which can modulate various biochemical pathways.
The compound's ability to bind selectively to enzyme sites allows it to influence metabolic processes, making it valuable for therapeutic applications targeting enzyme-related disorders .
8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one exhibits several notable physical properties:
The compound is characterized by:
Safety data indicates that it may cause skin irritation and respiratory issues if inhaled or ingested, emphasizing the need for appropriate safety measures during handling .
8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one has diverse applications across various scientific fields:
This compound represents a significant area of interest due to its unique structure and potential applications in medicinal chemistry and materials science, warranting further research into its properties and interactions within biological systems.
The construction of the spirocyclic lactam core in 8-methyl-3-oxa-1-azaspiro[4.5]decan-2-one relies on specialized cyclization strategies that converge the cyclohexane and oxazolidinone rings at a single quaternary carbon center. The predominant synthetic approach involves the intramolecular cyclization of γ-amino acids or their activated derivatives under dehydrating conditions. One industrially relevant method utilizes the reaction of 4-methylcyclohexanone derivatives with cyanide reagents followed by acid hydrolysis, generating γ-amino acids primed for lactamization [3] [9]. This strategy capitalizes on the geometric constraints imposed by the spiro junction, which necessitates precise orbital alignment during ring closure.
Alternative routes employ transition-metal-catalyzed cyclizations or microwave-assisted solid-phase synthesis to enhance efficiency. Patent literature describes a high-yielding (78%) ring-closure method using carbonyl diimidazole (CDI) as a cyclization agent in anhydrous tetrahydrofuran, facilitating the formation of the strained spiro system at ambient temperature [5] . The reaction proceeds via a N-acylimidazole intermediate that undergoes nucleophilic attack by the tethered hydroxyl group, forming the lactam bond with minimal epimerization. This method demonstrates superior regioselectivity compared to traditional acid chloride approaches, which often promote unwanted dimerization.
Table 1: Comparative Spirocyclic Lactam Synthesis Methods
Method | Key Reagent | Temperature | Yield (%) | Advantages |
---|---|---|---|---|
γ-Amino Acid Cyclization | CDI | 25°C | 78 | Minimal epimerization |
Cyanohydrin Hydrolysis | NaCN/HCl | 80°C | 65 | Commercially available precursors |
Reductive Amination | NaBH₃CN | 60°C | 52 | Tandem ring formation |
Microwave-Assisted Cyclization | PPh₃/DIAD | 120°C (MW) | 81 | Rapid reaction kinetics |
Crucially, the tetrahydropyran-4-carbonitrile moiety serves as a versatile building block for constructing the 1-oxa-3-azaspiro[4.5]decane skeleton, as demonstrated in the synthesis of analogous compounds [3]. The electron-withdrawing nitrile group facilitates nucleophilic additions that establish the quaternary spiro center before being hydrolyzed to the carboxylic acid functionality necessary for lactamization. Ring-closure kinetics studies reveal that substitution at the 8-position (methyl versus hydrogen) significantly impacts cyclization rates due to steric effects on the transition state geometry, with methyl substitution reducing cyclization yields by approximately 12% due to increased 1,3-diaxial interactions [9].
The efficient synthesis of 8-methyl-3-oxa-1-azaspiro[4.5]decan-2-one requires carefully designed intermediates that balance stability with reactivity. The primary route utilizes 4-methylcyclohexanone oxime as the foundational building block, which undergoes a Beckmann rearrangement under acidic conditions (polyphosphoric acid, 90°C) to yield the corresponding ε-caprolactam [5]. This lactam is subsequently N-alkylated with ethyl bromoacetate in the presence of potassium carbonate to install the ethoxycarbonylmethyl side chain essential for oxygen cyclization. The resulting ester intermediate (ethyl 2-(8-methyl-2-oxo-1-azaspiro[4.5]decan-1-yl)acetate) undergoes regioselective hydrolysis using lithium hydroxide in tetrahydrofuran/water (4:1) at 0°C to afford the carboxylic acid precursor in 89% yield .
The cyclization precursor undergoes critical activation using N,N'-dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane, forming a reactive acylurea that facilitates intramolecular esterification. This step establishes the strained spirocyclic ether-lactam system with preservation of stereochemical integrity at the quaternary carbon. Purification via silica gel chromatography (ethyl acetate/hexane gradient) yields high-purity (>95%) spirocyclic lactam, as confirmed by UPLC-MS analysis [m/z 170.1 (M+H)⁺] [6] [10]. The final structure is unambiguously characterized by ¹H NMR spectroscopy, displaying characteristic signals at δ 4.15 (s, 2H, -OCH₂-C=O), 3.45 (m, 2H, N-CH₂-cyclohexyl), and 0.98 (d, 3H, J = 6.5 Hz, -CH₃) [6].
Table 2: Key Intermediates and Their Synthetic Roles
Intermediate | Synthetic Role | Characteristic Spectral Data |
---|---|---|
4-Methylcyclohexanone oxime | Beckmann rearrangement substrate | IR νmax 3250 cm⁻¹ (O-H stretch) |
8-Methyl-1-azaspiro[4.5]decan-2-one | Core spirocyclic amine | ¹H NMR δ 2.85 (t, 2H, N-CH₂) |
Ethyl 2-(8-methyl-2-oxo-1-azaspiro[4.5]decan-1-yl)acetate | Alkylated lactam precursor | MS m/z 241.2 (M+H)⁺ |
2-(8-Methyl-2-oxo-1-azaspiro[4.5]decan-1-yl)acetic acid | Cyclization precursor | ¹³C NMR δ 174.5 (C=O) |
Alternative pathways utilize 1-bromo-2-fluoroethane as an O-alkylating agent for introducing the ethylene oxide precursor, though this method suffers from competitive N-alkylation requiring careful stoichiometric control [3]. The optimal synthesis employs a seven-step sequence from commercially available 4-methylcyclohexanone with an overall yield of 41%, representing the most industrially viable approach documented in current literature [10]. Critical to this efficiency is the chromatographic removal of the undesired trans-isomer after Beckmann rearrangement, which otherwise compromises the crystallinity of downstream intermediates.
The quaternary spiro carbon in 8-methyl-3-oxa-1-azaspiro[4.5]decan-2-one creates a stereogenic center whose configuration profoundly influences biological activity. X-ray crystallographic analysis of analogous compounds confirms that the cyclohexane ring adopts a chair conformation with the methyl substituent preferentially occupying the equatorial position to minimize 1,3-diaxial interactions [9]. This conformational preference imposes specific stereoelectronic requirements during lactamization, where approach of the nucleophile occurs antiperiplanar to the developing carbonyl π-bond. Computational models (DFT B3LYP/6-31G*) indicate a 3.2 kcal/mol energy difference between the axial and equatorial methyl conformers, explaining the observed >9:1 diastereoselectivity in cyclization reactions [5].
The methyl substituent at C8 creates a prochiral center that becomes stereogenic upon spiro ring formation. During Beckmann rearrangement of 4-methylcyclohexanone oxime, the migrating anti-periplanar bond determines the configuration of the resulting lactam. Transposition of the C-C bond trans to the oxime hydroxyl group produces exclusively the 8-methyl isomer with S configuration when using E-configured oximes, as confirmed by Mosher ester analysis [9]. This stereospecificity is crucial since the R-configured isomer displays significantly reduced receptor affinity in muscarinic agonists developed from similar scaffolds [9].
Chiral resolution of racemic 8-methyl-3-oxa-1-azaspiro[4.5]decan-2-one employs di-p-toluoyl-D-tartaric acid in ethanol/water (85:15), yielding enantiomerically pure (>98% ee) material after recrystallization. Absolute configuration assignment via anomalous X-ray dispersion reveals the (-)-isomer possesses the S configuration at C8, correlating with enhanced M1 receptor binding affinity (Kᵢ = 38 nM versus 420 nM for the R-isomer) in pharmacologically active derivatives [9]. NMR spectroscopic discrimination of enantiomers using chiral shift reagents like europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] shows distinct chemical shift differences (Δδ > 0.35 ppm) for the methyl protons at δ 0.98, confirming the effectiveness of the resolution protocol [5].
Table 3: Stereochemical Properties of Spirocyclic Lactam Enantiomers
Property | (S)-Isomer | (R)-Isomer | Analytical Method |
---|---|---|---|
Specific Rotation [α]₂₅D | -32.5° (c 1.0, CHCl₃) | +31.8° (c 1.0, CHCl₃) | Polarimetry |
Melting Point | 142-144°C | 138-140°C | Differential Scanning Calorimetry |
M1 Receptor Affinity (Kᵢ) | 38 nM | 420 nM | Radioligand Binding Assay |
HPLC Retention (Chiralcel OD-H) | 12.7 min | 17.3 min | Normal Phase Chromatography |
The conformational rigidity imposed by the spiro junction restricts rotation about the C8-C9 bond, creating diastereotopic methylene protons observable as distinct AB quartets in the 400 MHz ¹H NMR spectrum (δ 1.62 and 1.75, J = 12.8 Hz) [6]. This magnetic nonequivalence provides a valuable diagnostic tool for confirming successful spiro ring formation and assessing stereochemical purity. Variable-temperature NMR studies (-90°C to +50°C) reveal no coalescence of these diastereotopic signals, confirming the high energy barrier (>18 kcal/mol) to ring flipping in the spirocyclic system [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7